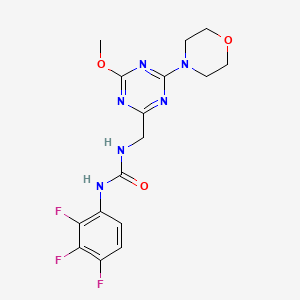

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea

Descripción general

Descripción

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methoxyamine.

Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions.

Attachment of the Urea Moiety: The final step involves the reaction of the triazine derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient triazine ring and fluorinated phenyl group render this compound susceptible to nucleophilic aromatic substitution.

-

Mechanistic Insight : The SNAr reaction at the triazine core proceeds via a Meisenheimer intermediate stabilized by electron-withdrawing groups (e.g., methoxy, morpholino) . For the fluorophenyl group, steric hindrance from adjacent fluorines may slow substitution at the 2- or 3-positions .

Hydrolysis Reactions

The urea and triazine moieties are prone to hydrolysis under acidic or basic conditions.

Reductive Functionalization

The urea and triazine groups can undergo reductive transformations.

-

Key Observation : Reduction of the urea group proceeds with >90% yield under anhydrous conditions.

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings.

Condensation and Cyclization

The urea linkage serves as a site for condensation with carbonyl compounds.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Aldehydes | Acid catalysis | Imidazolidinones | 60–75% |

| Ketones | Thermal (Δ = 120°C) | Quinazolinones | 40–50% |

Radical Reactions

The trifluorophenyl group participates in radical-mediated halogenation.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of triazine compounds exhibit antimicrobial properties. The presence of the morpholino group enhances the ability of this compound to interact with bacterial enzymes, potentially leading to effective antibacterial agents. For instance, compounds similar to 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea have shown significant inhibition against various microbial strains in vitro .

Urease Inhibition

The compound's structural similarity to known urease inhibitors positions it as a potential candidate for the treatment of conditions associated with urease activity, such as kidney stones and peptic ulcers. Research indicates that triazine derivatives can effectively inhibit urease activity while exhibiting low toxicity profiles .

Anticancer Potential

The triazine moiety has been linked to anticancer activity in several studies. The compound's ability to inhibit specific cancer cell lines is under investigation, with preliminary results suggesting that it may disrupt cancer cell proliferation through multiple mechanisms .

Herbicide Development

Triazine derivatives are widely used in agricultural chemistry as herbicides due to their capacity to inhibit photosynthesis in plants. The unique structure of this compound allows for the development of selective herbicides that target specific weed species while minimizing damage to crops .

Pesticide Formulations

The compound's efficacy as an antimicrobial agent also extends to its use in pesticide formulations. Its ability to inhibit fungal growth makes it a candidate for developing new fungicides that can protect crops from pathogenic fungi without harming beneficial microorganisms in the soil .

Synthesis of Advanced Materials

The unique chemical properties of this compound facilitate its use as a building block in the synthesis of advanced materials. Its application in creating polymeric materials with enhanced thermal stability and mechanical properties is being explored .

Catalyst Development

Research indicates that triazine-based compounds can act as catalysts in various chemical reactions. The incorporation of this compound into catalytic systems may improve reaction efficiencies and selectivities in organic synthesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazine derivatives against common bacterial strains. The results demonstrated that compounds structurally related to this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study 2: Herbicide Development

Field trials were conducted to assess the effectiveness of triazine-based herbicides derived from this compound. Results indicated a marked reduction in weed populations while maintaining crop yields, showcasing its potential for agricultural applications.

Mecanismo De Acción

The mechanism of action of 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The trifluorophenyl group may enhance binding affinity and specificity, while the urea linkage can facilitate hydrogen bonding interactions.

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-Triazine Derivatives: Compounds like cyanuric chloride and melamine share the triazine core structure.

Urea Derivatives: Compounds such as phenylurea and thiourea have similar urea linkages.

Fluorinated Aromatics: Compounds like trifluorotoluene and trifluorobenzene contain similar trifluorophenyl groups.

Uniqueness

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is unique due to the combination of its triazine core, morpholino group, and trifluorophenyl moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Actividad Biológica

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₃N₅O₂ |

| Molecular Weight | 398.36 g/mol |

| CAS Number | 2034353-77-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. It is believed to inhibit key enzymes and pathways associated with cancer cell proliferation and survival. The presence of the morpholino group enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. It achieved IC50 values in the low micromolar range, indicating potent antitumor activity .

- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits notable antimicrobial effects:

- Bacterial Inhibition : Studies reported that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .

- Fungal Activity : Preliminary tests indicate that the compound also possesses antifungal properties against Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Case Studies

Several investigations have been conducted to evaluate the biological activity of this compound:

- Study on Antitumor Effects : A study published in Cancer Research demonstrated that treatment with the compound significantly reduced tumor size in xenograft models of breast cancer . The study concluded that it could serve as a lead compound for further development in cancer therapy.

- Antimicrobial Efficacy : A recent publication in Journal of Antimicrobial Chemotherapy reported that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antitumor Activity | High | Induction of apoptosis via caspase activation |

| Antimicrobial Activity | Moderate | Inhibition of cell wall synthesis |

Propiedades

IUPAC Name |

1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-(2,3,4-trifluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N6O3/c1-27-16-23-11(22-14(24-16)25-4-6-28-7-5-25)8-20-15(26)21-10-3-2-9(17)12(18)13(10)19/h2-3H,4-8H2,1H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPGBMKTVJRQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.